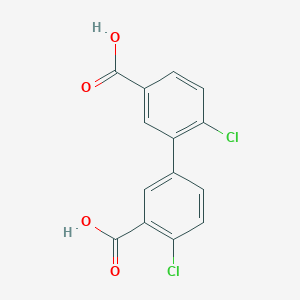![molecular formula C17H14FNO3 B6409677 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% CAS No. 1261936-96-2](/img/structure/B6409677.png)
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, commonly referred to as 3-CPAFBA, is a versatile and widely used chemical compound in scientific research. It has a variety of applications in a range of areas, including biochemistry, physiology, and pharmacology. 3-CPAFBA has been used in both in vitro and in vivo studies to evaluate the effects of various compounds on cell behavior and biochemical pathways. The compound is also used to synthesize other compounds for use in research and development.
Aplicaciones Científicas De Investigación
3-CPAFBA has a variety of potential applications in scientific research. It has been used in studies to evaluate the effects of various compounds on cell behavior and biochemical pathways. The compound has been used to investigate the effects of certain compounds on the activity of enzymes, as well as to study the effects of certain compounds on cell signaling pathways. Additionally, 3-CPAFBA has been used in studies to evaluate the effects of various compounds on the expression of genes.
Mecanismo De Acción
The mechanism of action of 3-CPAFBA is still being studied, but it is believed to involve the activation of a number of different biochemical pathways. It is thought to act as an agonist of the G protein-coupled receptor (GPCR) family, which are involved in a variety of cellular processes. Additionally, 3-CPAFBA is thought to act as an antagonist of the serotonin receptor, which is involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CPAFBA are still being studied, but it is believed to have a variety of effects on the body. It is thought to act as an agonist of the GPCR family, which can lead to a variety of effects, including increased cell proliferation, increased cell migration, increased cell adhesion, and increased cell survival. Additionally, 3-CPAFBA is believed to act as an antagonist of the serotonin receptor, which can lead to decreased anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-CPAFBA in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the compound is relatively stable, making it easy to store and use in experiments. However, there are some limitations to using 3-CPAFBA in laboratory experiments. The compound is not water-soluble, making it difficult to use in experiments that require aqueous solutions. Additionally, the compound can be toxic if it is not handled properly.
Direcciones Futuras
The potential future directions for 3-CPAFBA research are vast. One potential area of research is the development of new compounds that are based on the structure of 3-CPAFBA. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 3-CPAFBA. Additionally, further research could be conducted to evaluate the potential therapeutic uses of 3-CPAFBA in the treatment of various diseases and disorders. Finally, further research could be conducted to evaluate the potential toxicity of 3-CPAFBA and to develop methods to reduce its toxicity.
Métodos De Síntesis
3-CPAFBA can be synthesized in a variety of ways, depending on the desired outcome. One common method is the reaction of 3-chloropropionyl chloride with 5-fluorobenzophenone in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields the desired 3-CPAFBA product and can be used to synthesize other compounds as well. Other methods of synthesis include the reaction of 3-chloropropionyl chloride with 4-fluorobenzophenone in the presence of a base, the reaction of 3-chloropropionyl chloride with 4-fluorobenzaldehyde in the presence of a base, and the reaction of 3-chloropropionyl chloride with 5-fluorobenzaldehyde in the presence of a base.
Propiedades
IUPAC Name |
3-[3-(cyclopropylcarbamoyl)phenyl]-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-14-8-12(7-13(9-14)17(21)22)10-2-1-3-11(6-10)16(20)19-15-4-5-15/h1-3,6-9,15H,4-5H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESRTZOKSOJQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691742 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid | |
CAS RN |
1261936-96-2 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95%](/img/structure/B6409609.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6409614.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409624.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409639.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6409642.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6409645.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6409668.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95%](/img/structure/B6409669.png)
![5-Chloro-3-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409684.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorobenzoic acid, 95%](/img/structure/B6409689.png)
![4-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409693.png)